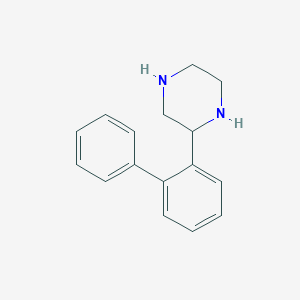
2-Biphenyl-2-YL-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Biphenyl-2-YL-piperazine is a chemical compound characterized by a piperazine ring substituted with a biphenyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science. It is a white crystalline solid, soluble in organic solvents such as ethanol and methylene chloride, with a melting point of approximately 120-124°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-2-YL-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or the one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine, are preferred methods due to their high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Biphenyl-2-YL-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of catalysts.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like Raney nickel or platinum in hydrogen atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
2-Biphenyl-2-YL-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the production of polymers and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-Biphenyl-2-YL-piperazine involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.
Comparison with Similar Compounds
Piperazine: A simpler analog with a wide range of biological activities.
Pyrazine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyridine: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Uniqueness: 2-Biphenyl-2-YL-piperazine is unique due to its biphenyl substitution, which imparts distinct physicochemical properties and enhances its potential for specific applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H18N2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-(2-phenylphenyl)piperazine |
InChI |
InChI=1S/C16H18N2/c1-2-6-13(7-3-1)14-8-4-5-9-15(14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |
InChI Key |
ZKRXFJSUPFZIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















